N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring a 1,3-oxazolidin-2-ylmethyl group substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety and an N’-linked 4-methoxyphenylethyl chain. The benzodioxine-sulfonyl group enhances electron-withdrawing properties, while the methoxyphenyl ethyl chain may influence lipophilicity and receptor binding.
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S/c1-31-17-4-2-16(3-5-17)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)18-6-7-19-20(14-18)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBUJPHUDDREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation Reaction
2,3-Dihydro-1,4-benzodioxine is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically conducted at 0–5°C to minimize side reactions such as polysubstitution or decomposition. The electrophilic sulfonation occurs preferentially at the para position relative to the oxygen atoms due to the electron-donating effects of the dioxane ring.
Reaction Conditions
- Reagents : Chlorosulfonic acid (3.0 equiv), 2,3-dihydro-1,4-benzodioxine (1.0 equiv)
- Solvent : Dichloromethane (CH₂Cl₂) under anhydrous argon
- Temperature : 0°C → gradual warming to 25°C
- Time : 4–6 hours
Characterization
Formation of the 1,3-Oxazolidine Ring
The oxazolidine ring is constructed via a cyclization reaction between a β-amino alcohol and the sulfonyl chloride intermediate.
Synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidine
The sulfonyl chloride reacts with 2-amino-1,3-propanediol in the presence of a base to form the sulfonamide, followed by acid-catalyzed cyclization.
Reaction Conditions
- Step 1 (Sulfonamide Formation) :
- Reagents : 2-Amino-1,3-propanediol (1.2 equiv), triethylamine (2.5 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → 25°C
- Time : 12 hours
- Step 2 (Cyclization) :
- Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
- Solvent : Toluene, reflux
- Time : 6 hours
Characterization
Analysis of Synthetic Challenges
Regioselectivity in Sulfonation
The electron-rich benzodioxine ring poses challenges for direct sulfonation. Microwave-assisted synthesis has been explored to enhance regioselectivity, though this method requires optimization.
Oxazolidine Ring Stability
The oxazolidine ring is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres are critical to prevent decomposition.
Comparative Yield Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonyl Chloride | ClSO₃H, CH₂Cl₂, 0°C | 70 |
| Oxazolidine Formation | 2-Amino-1,3-propanediol, p-TsOH, reflux | 58 |
| Ethanediamide Coupling | Oxalyl chloride, 2-(4-methoxyphenyl)ethylamine | 64 |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with biological targets. Its oxazolidin structure may confer antibacterial properties, making it suitable for the development of new antibiotics. Preliminary studies indicate that derivatives of similar compounds exhibit significant activity against various bacterial strains.
Biological Studies
In biological research, the compound can be utilized as a probe for studying enzyme inhibition mechanisms. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to potential applications in treating metabolic disorders. Research has demonstrated that compounds with similar structures can modulate enzyme activity effectively.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, enabling researchers to explore new synthetic pathways and develop novel materials.
Case Study 1: Antibacterial Activity
A study conducted on related compounds indicated that derivatives of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action was proposed to involve inhibition of bacterial cell wall synthesis.
| Compound | Activity | Target Bacteria |
|---|---|---|
| Compound A | Moderate | Staphylococcus aureus |
| Compound B | High | Escherichia coli |
Case Study 2: Enzyme Inhibition
Research into the enzyme inhibition properties of similar oxazolidine compounds revealed their potential as inhibitors of acetylcholinesterase (AChE). This inhibition is crucial in developing treatments for neurodegenerative diseases like Alzheimer's.
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound C | 25 | Acetylcholinesterase |
| Compound D | 15 | Acetylcholinesterase |
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with derivatives reported in the literature, particularly in sulfonamide and oxazolidinone frameworks. Key comparisons include:
Physicochemical Properties
- The absence of a thione group (cf. triazole-thiones) may reduce metal-binding capacity but improve oxidative stability .
Spectroscopic Differentiation
- IR Spectroscopy : The target compound’s νC=O (ethanediamide) and νS=O (sulfonyl) bands (~1660–1680 cm⁻¹ and ~1150–1250 cm⁻¹) distinguish it from triazole-thiones (νC=S ~1247–1255 cm⁻¹) .
- NMR : Oxazolidine methylene protons (δ 3.7–4.2 ppm) contrast with triazole-thione aromatic protons (δ 6.8–8.0 ppm) .
Molecular Networking and Fragmentation Patterns
Per , high-resolution MS/MS could cluster the target compound with other sulfonamide-ethanediamides based on shared fragmentation pathways (e.g., cleavage at the sulfonyl or amide bonds). A cosine score >0.8 would indicate high structural similarity to CAS 941976-47-2 .
Research Implications
While direct biological data for the target compound are lacking, its structural analogs demonstrate diverse activities:
- CAS 941976-47-2: Potential CNS applications due to fluorophenyl and dimethylamino groups .
- Triazole-thiones : Antifungal and antimicrobial properties attributed to sulfonyl and thione motifs .
- Oxazolidinones: Antibiotic activity via ribosomal binding, suggesting the target compound’s oxazolidine moiety warrants further investigation .
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a benzodioxine moiety, an oxazolidinyl group, and an ethylamine substituent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.55 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzodioxine | Core structure contributing to enzyme inhibition |
| Oxazolidine | Enhances interaction with biological targets |
| Sulfonamide Group | Potential for antimicrobial activity |
| Ethylamine Side Chain | May influence pharmacokinetics and bioactivity |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:
- Enzyme Inhibition : Studies have shown that derivatives containing the benzodioxane structure possess inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like diabetes and Alzheimer's disease due to their role in carbohydrate metabolism and neurotransmitter regulation .
- Antimicrobial Activity : The sulfonamide moiety is associated with antimicrobial properties. Compounds derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess antibacterial properties .
- Neuroprotective Effects : The oxazolidinyl group has been linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The interaction of the compound with specific receptors or enzymes involved in neuronal health could be a focal point for further research .
The mechanism of action for this compound likely involves:
- Binding Affinity : The benzodioxine ring can interact with hydrophobic pockets in target enzymes or receptors, while the sulfonyl group can form hydrogen bonds with amino acid residues.
- Enhanced Specificity : The combination of oxazolidine and ethylamine moieties may enhance binding affinity and specificity through additional interactions with biological targets.
Case Studies
Recent studies have evaluated the biological activity of similar compounds:
- A study on 3,4-dihydro-2H-1,3-benzoxazine derivatives demonstrated broad biological activity, including antifungal and anticancer properties. This class of compounds shows promise due to their structural similarity to our compound of interest .
- Another investigation into thiazolidinone derivatives containing a 1,4-benzodioxane ring system revealed significant antibacterial and antifungal activities compared to standard drugs like norfloxacin and fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
